6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955524-12-5
VCID: VC6901644
InChI: InChI=1S/C9H12N4O2.ClH/c14-9(15)7-1-2-8(12-11-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2,(H,14,15);1H
SMILES: C1CN(CCN1)C2=NN=C(C=C2)C(=O)O.Cl
Molecular Formula: C9H13ClN4O2
Molecular Weight: 244.68

6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride

CAS No.: 1955524-12-5

Cat. No.: VC6901644

Molecular Formula: C9H13ClN4O2

Molecular Weight: 244.68

* For research use only. Not for human or veterinary use.

6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride - 1955524-12-5

Specification

CAS No. 1955524-12-5
Molecular Formula C9H13ClN4O2
Molecular Weight 244.68
IUPAC Name 6-piperazin-1-ylpyridazine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H12N4O2.ClH/c14-9(15)7-1-2-8(12-11-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2,(H,14,15);1H
Standard InChI Key HXZPGHJUMJIDCC-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=NN=C(C=C2)C(=O)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride has the molecular formula C₉H₁₃ClN₄O₂ and a molecular weight of 244.68 g/mol. The parent compound, 6-(piperazin-1-yl)pyridazine-3-carboxylic acid (C₉H₁₂N₄O₂; MW 208.22 g/mol), is protonated at the piperazine nitrogen to form the hydrochloride salt . The IUPAC name is 6-piperazin-1-ylpyridazine-3-carboxylic acid hydrochloride, reflecting its pyridazine backbone (positions 3 and 6), piperazine substituent, and carboxylic acid group.

PropertyValueSource
CAS Number1955524-12-5
Molecular FormulaC₉H₁₃ClN₄O₂
Molecular Weight244.68 g/mol
SMILESC1CN(CCN1)C2=NN=C(C=C2)C(=O)O.Cl

Structural Analysis

The molecule consists of a pyridazine ring (a six-membered aromatic ring with two adjacent nitrogen atoms) substituted at position 6 with a piperazine group and at position 3 with a carboxylic acid . X-ray crystallography of analogous compounds reveals that the piperazine adopts a chair conformation, while the pyridazine ring maintains planarity. The hydrochloride salt enhances water solubility via ionic interactions, critical for bioavailability in biological systems.

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1,690–1,710 cm⁻¹ confirm the carboxylic acid C=O group. N–H stretches from piperazine appear near 3,300 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Pyridazine protons resonate at δ 8.2–8.5 ppm (H-4 and H-5). Piperazine protons show multiplets at δ 2.8–3.2 ppm .

    • ¹³C NMR: The carboxylic carbon appears at δ 165–170 ppm, while pyridazine carbons range from δ 120–150 ppm .

Synthesis and Production Methodologies

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between pyridazine-3-carboxylic acid and piperazine in ethanol or methanol, catalyzed by hydrochloric acid. The reaction proceeds under reflux (80–90°C) for 6–12 hours, yielding the hydrochloride salt after crystallization (Scheme 1).

Scheme 1:
Pyridazine-3-carboxylic acid + Piperazine → 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride

Key parameters:

  • Solvent: Ethanol (yield: 70–75%) or methanol (yield: 65–70%).

  • Catalyst: 1.2 equivalents HCl.

  • Isolation: Vacuum filtration and recrystallization from hot water.

Industrial Production

Industrial synthesis employs continuous flow reactors to optimize temperature (85°C) and residence time (4 hours), achieving >90% conversion. Automated pH control (pH 3–4) ensures consistent salt formation, followed by spray drying to obtain a free-flowing powder.

Purification and Quality Control

  • Column Chromatography: Silica gel (ethyl acetate/methanol 9:1) removes unreacted piperazine.

  • HPLC Purity: ≥98% (C18 column, 0.1% TFA in water/acetonitrile).

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high aqueous solubility (≥50 mg/mL at 25°C). It is stable under ambient conditions but degrades above 200°C, with a melting point of 215–220°C.

PropertyValue
AppearanceWhite crystalline solid
Solubility (H₂O)50 mg/mL
Melting Point215–220°C
LogP (Octanol-Water)-1.2 (predicted)

Reactivity and Functionalization

  • Oxidation: Forms N-oxide derivatives at the pyridazine ring under mild conditions (H₂O₂, 50°C).

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the carboxylic acid to a hydroxymethyl group.

  • Substitution: Piperazine undergoes alkylation or acylation to yield derivatives with enhanced lipophilicity.

Applications and Research Findings

Pharmaceutical Intermediate

The compound serves as a precursor for adenosine receptor antagonists, with modifications at the piperazine group enhancing blood-brain barrier permeability. Recent studies explore its utility in synthesizing anticancer agents targeting kinase enzymes.

Coordination Chemistry

As a bidentate ligand, it forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). These complexes exhibit luminescence properties, with potential applications in OLEDs.

Biological Activity

Preliminary assays indicate moderate inhibition of monoamine oxidase B (MAO-B; IC₅₀ = 12 µM), suggesting utility in neurodegenerative disease research.

Recent Advances and Future Directions

Computational Drug Design

Molecular docking studies predict strong binding to the 5-HT₆ serotonin receptor (ΔG = -9.2 kcal/mol), positioning it as a candidate for antidepressant development.

Green Synthesis Innovations

Microwave-assisted synthesis reduces reaction time to 30 minutes, improving energy efficiency by 40% compared to conventional methods.

Emerging Applications

Ongoing research investigates its role in metal-organic frameworks (MOFs) for gas storage, leveraging its rigid pyridazine core.

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